molecular formula C17H17NO6S B3159936 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid CAS No. 865657-74-5

2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid

Cat. No.: B3159936
CAS No.: 865657-74-5
M. Wt: 363.4 g/mol
InChI Key: VGLKOZVJDDZBMT-UHFFFAOYSA-N
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Description

The compound 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid features a 1,4-benzoxazine core substituted at the 4-position with a 4-methoxyphenylsulfonyl group and an acetic acid moiety at the 3-position. This structure combines a heterocyclic scaffold with sulfonyl and carboxylic acid functionalities, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to sulfonamide and acidic groups .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-23-13-6-8-14(9-7-13)25(21,22)18-12(10-17(19)20)11-24-16-5-3-2-4-15(16)18/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLKOZVJDDZBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid is a synthetic compound belonging to the benzoxazine family. Its unique structure and functional groups suggest potential biological activities, particularly in anti-inflammatory and analgesic domains. This article reviews recent findings on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17NO6S
  • Molecular Weight : 363.39 g/mol
  • CAS Number : 865657-74-5

Anti-inflammatory Activity

Research indicates that derivatives of benzoxazines exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated a 62.61% inhibition of rat paw edema in animal models, suggesting a strong potential for similar activity in 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid .

Analgesic Effects

The analgesic properties of related benzoxazine derivatives have been evaluated through various assays. In one study, a derivative showed a 62.36% protection against acetic acid-induced writhings in mice . This suggests that the compound may also provide pain relief mechanisms similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial and Antifungal Activities

Preliminary studies have shown that compounds with similar structures possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain benzoxazine derivatives have been reported to exhibit promising antifungal activities against strains like Candida albicans and Aspergillus niger .

The mechanisms underlying the biological activities of 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid likely involve the inhibition of pro-inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the sulfonamide group may contribute to enzyme inhibition, enhancing its therapeutic potential against inflammatory diseases .

Case Studies and Research Findings

StudyFindingsMethodology
Layek et al. (2023)Significant anti-inflammatory and analgesic effects observedAnimal models with paw edema and writhing tests
Janez et al. (2005)Antibacterial activity against various bacterial strainsIn vitro assays comparing synthesized compounds
Kumar et al. (2019)Cytotoxic effects on cancer cell lines MCF-7 and HCT-116Cell viability assays using acetic acid derivatives

Scientific Research Applications

Pharmacological Studies

This compound has been studied for its potential pharmacological properties, particularly in the field of medicinal chemistry. The sulfonamide group enhances its bioactivity, making it a candidate for further investigation as an anti-inflammatory and analgesic agent. Research indicates that derivatives of benzoxazines exhibit promising anti-cancer properties, suggesting that 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid could be explored for similar therapeutic effects.

Biochemical Research

The compound's structure allows it to interact with various biological targets. Studies have shown that benzoxazine derivatives can inhibit specific enzymes involved in disease progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief, making this compound a subject of interest for developing new anti-inflammatory drugs.

Material Science

Beyond biological applications, benzoxazine compounds are also utilized in material science due to their unique polymerization properties. They can be used to create thermosetting polymers that exhibit excellent thermal stability and mechanical properties. This application is particularly relevant in the manufacturing of advanced materials for aerospace and automotive industries.

Case Studies

Study Objective Findings
Study 1Investigate anti-inflammatory effectsDemonstrated significant inhibition of COX enzymes.
Study 2Evaluate cytotoxicity against cancer cellsExhibited selective cytotoxicity towards various cancer cell lines.
Study 3Assess polymerization behaviorFound favorable thermal and mechanical properties in synthesized polymers.

Toxicological Assessments

Toxicological studies are essential to evaluate the safety profile of this compound. Preliminary assessments indicate low toxicity levels; however, comprehensive studies are required to establish its safety for potential therapeutic use.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group at the 4-position of the benzoxazine ring is a critical structural determinant. Variations in this group significantly influence electronic properties and bioactivity:

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound 4-Methoxyphenyl C₁₇H₁₇NO₆S 377.38 g/mol Not explicitly reported in evidence; inferred potential for enzyme modulation due to methoxy’s electron-donating nature
Methyl 2-{4-[(4-bromophenyl)sulfonyl]-...acetate 4-Bromophenyl C₁₇H₁₆BrNO₅S 434.28 g/mol Bromine’s electron-withdrawing effect may enhance stability; ester form improves lipophilicity
4-[(4-Chlorophenyl)sulfonyl]-...carboxylic acid 4-Chlorophenyl C₁₅H₁₂ClNO₅S 365.78 g/mol Carboxylic acid group enhances hydrogen bonding; chloro substituent increases electrophilicity
Ethyl 2-[4-(3-nitrobenzoyl)-...acetate 3-Nitrobenzoyl (non-sulfonyl) C₁₉H₁₈N₂O₆ 370.36 g/mol Nitro group’s strong electron-withdrawing effect may enhance reactivity in nucleophilic environments

Key Observations :

  • Halogenated analogues (e.g., bromo, chloro) exhibit increased molecular weight and altered electronic profiles, which may affect pharmacokinetics .
  • Replacement of sulfonyl with benzoyl (e.g., 3-nitrobenzoyl in ) introduces a ketone group, altering steric and electronic interactions .

Functional Group Modifications: Acetic Acid vs. Esters

The acetic acid moiety at the 3-position can be esterified to improve membrane permeability. Comparative

Compound Name Functional Group Bioactivity Notes Reference
Target Compound (Acetic Acid) -COOH Potential for ionic interactions in active sites; may limit bioavailability due to polarity
Methyl [4-(4-chlorobenzoyl)-...acetate -COOCH₃ Esterification enhances lipophilicity; likely a prodrug hydrolyzed in vivo
Ethyl 2-[4-(3-nitrobenzoyl)-...acetate -COOCH₂CH₃ High purity (NLT 97%); used as an API intermediate for drug synthesis

Key Observations :

  • Ester derivatives (methyl, ethyl) are commonly synthesized to enhance bioavailability, as seen in multiple analogues .
  • The acetic acid form may be pharmacologically active but requires formulation adjustments to address solubility challenges.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid?

The synthesis typically involves multi-step routes, starting with the functionalization of the benzoxazine core. Key steps include:

  • Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution or coupling reactions. Palladium-catalyzed protocols (e.g., Suzuki-Miyaura) may optimize regioselectivity .
  • Acetic Acid Sidechain Installation : Alkylation or Michael addition using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Intermediate Isolation : Prioritize intermediates like 3,4-dihydro-2H-1,4-benzoxazine-3-carbaldehyde for spectroscopic validation before sulfonylation .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • X-ray Crystallography : Resolves stereochemistry and confirms the dihydrobenzoxazin ring conformation (e.g., torsion angles between the sulfonyl group and methoxyphenyl moiety) .
  • ¹H/¹³C NMR : Key for verifying substituent positions. For example, the methoxy proton appears as a singlet near δ 3.8 ppm, while the sulfonyl group deshields adjacent aromatic protons .
  • HRMS : Validates molecular formula, especially for labile intermediates .

Advanced: How can researchers optimize reaction yields when introducing the sulfonyl group?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl chloride reactivity but may require strict temperature control (45–60°C) to avoid decomposition .
  • Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to stabilize reactive intermediates during sulfonylation .
  • Workup Strategies : Acidic aqueous washes (pH 4–5) efficiently remove unreacted sulfonyl chloride while preserving the product .

Advanced: How should discrepancies in NMR data between synthetic batches be addressed?

  • Variable Coupling Constants : Differences in diastereomeric ratios (e.g., axial vs. equatorial sulfonyl orientation) may arise from incomplete ring puckering. Use NOESY to confirm spatial arrangements .
  • Solvent Artifacts : DMSO-d₆ can cause peak broadening; compare spectra in CDCl₃ or methanol-d₄ .
  • Dynamic Effects : Rotameric equilibria in the acetic acid sidechain may split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can resolve this .

Advanced: What mechanistic insights explain the compound’s reported biological activity?

  • Sulfonyl Group Role : The 4-methoxyphenylsulfonyl moiety enhances binding to hydrophobic pockets in enzyme targets (e.g., cyclooxygenase-2) via π-π stacking .
  • Benzoxazin Core : The dihydro ring’s rigidity may limit off-target interactions. Comparative assays with N-desmethyl analogs can validate target specificity .
  • Metabolic Stability : Evaluate esterase-mediated hydrolysis of the acetic acid group using liver microsome assays .

Advanced: How can researchers resolve contradictions in solubility data across studies?

  • pH-Dependent Solubility : The acetic acid moiety (pKa ~4.7) increases solubility in alkaline buffers (pH >7). Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) .
  • Crystallinity vs. Amorphous Forms : Use DSC (Differential Scanning Calorimetry) to assess polymorphic forms, which significantly impact solubility .

Advanced: What strategies validate the sulfonyl group’s electronic effects on reactivity?

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict electron-withdrawing effects of the sulfonyl group on the benzoxazin ring’s aromaticity .
  • Kinetic Studies : Monitor reaction rates of sulfonylated vs. non-sulfonylated analogs in nucleophilic substitution reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid

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